2,2,3,3-Tetrafluoro-3-iodopropanoyl fluoride
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Overview
Description
2,2,3,3-Tetrafluoro-3-iodopropanoyl fluoride is a fluorinated organic compound with the molecular formula C3F5IO It is characterized by the presence of both fluorine and iodine atoms, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-iodopropanoyl fluoride typically involves the fluorination of appropriate precursor compounds. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with iodine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and iodine. The production process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-iodopropanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The fluorinated carbon atoms can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amides, while oxidation reactions can produce iodinated carboxylic acids.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-iodopropanoyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique fluorine and iodine content.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-iodopropanoyl fluoride involves its interaction with molecular targets through its reactive fluorine and iodine atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their chemical structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-3-iodopropanoyl fluoride can be compared with other fluorinated and iodinated compounds, such as:
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: This compound has similar fluorinated carbon atoms but differs in its functional groups and overall structure.
2,3,3,3-Tetrafluoro-2-iodopropanoic acid: Similar in structure but with different reactivity due to the presence of a carboxylic acid group instead of a fluoride group.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
91095-98-6 |
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Molecular Formula |
C3F5IO |
Molecular Weight |
273.93 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-iodopropanoyl fluoride |
InChI |
InChI=1S/C3F5IO/c4-1(10)2(5,6)3(7,8)9 |
InChI Key |
TVTFBJZWNDFWPV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)I)(F)F)F |
Origin of Product |
United States |
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